Boc-Cis-Hyp-OBzl
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIPCYKSYYZEJH-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Boc-cis-4-hydroxy-L-proline Benzyl Ester: A Chiral Building Block for Advanced Peptide and Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals CAS Registry Number: 87691-27-8 (for the parent acid, N-Boc-cis-4-hydroxy-L-proline)[1]
Executive Summary
This technical guide provides an in-depth analysis of Boc-cis-4-hydroxy-L-proline benzyl ester, a synthetically versatile derivative of the non-proteinogenic amino acid hydroxyproline. As a bifunctionally protected building block, it offers significant utility in solid-phase peptide synthesis (SPPS), medicinal chemistry, and the development of novel biomaterials. This document elucidates the compound's core physicochemical properties, provides detailed protocols for its synthesis and purification, and explores its strategic applications. We delve into the profound conformational influence of the cis-4-hydroxyproline moiety on peptide secondary structures, a critical aspect for the rational design of peptidomimetics, constrained peptides, and PROTAC linkers. This guide is intended to serve as a comprehensive resource for researchers leveraging this unique chiral scaffold to advance therapeutic and materials science frontiers.
Introduction: The Strategic Importance of Hydroxyproline Analogs
Hydroxyproline, a non-proteinogenic amino acid, is a cornerstone of structural biology, most renowned for its critical role in stabilizing the collagen triple helix.[2][3] It is formed through the post-translational modification of proline residues, and the resulting hydroxyl group imposes significant conformational constraints and stereoelectronic effects that dictate the geometry and stability of the peptide backbone.[2][4] While the trans-4-hydroxyproline isomer is prevalent in collagen, the synthetic availability of its diastereomers, including cis-4-hydroxyproline, has unlocked new avenues in peptide design and drug discovery.
The title compound, Boc-cis-4-hydroxy-L-proline benzyl ester, is a strategically protected form of this amino acid. The N-terminal tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection compatible with various coupling conditions, while the C-terminal benzyl (Bzl) ester offers stable carboxyl protection that can be selectively removed via hydrogenolysis.[][6] This orthogonal protection scheme makes it an invaluable building block for the precise incorporation of conformationally constrained motifs into complex molecular architectures. Its applications range from enhancing peptide stability against proteolysis to serving as a key intermediate in the synthesis of innovative drug candidates.[2][7][8]
Physicochemical and Structural Properties
Understanding the fundamental properties of Boc-cis-4-hydroxy-L-proline benzyl ester is paramount for its effective use in synthesis and purification. The key characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (2S,4S)-1-tert-butyl 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate | IUPAC |
| Molecular Formula | C₁₇H₂₃NO₅ | [9] |
| Molecular Weight | 321.37 g/mol | Derived |
| Appearance | Typically a white to off-white solid or crystalline powder. | [10] |
| Stereochemistry | The (2S, 4S) configuration defines the L-proline backbone and the cis relationship between the C2 carboxylate and the C4 hydroxyl group. | - |
| Solubility | Soluble in many organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and dimethylformamide (DMF). | General Knowledge |
| Protection Scheme | N-terminus: tert-butoxycarbonyl (Boc). Stable to basic and nucleophilic conditions; readily cleaved by moderate to strong acids (e.g., TFA).[] C-terminus: Benzyl (Bzl) ester. Stable to acidic and basic conditions used in Boc-SPPS; cleaved by catalytic hydrogenolysis or strong acids like HF.[6] | [][6] |
Synthesis and Purification: A Validated Workflow
The synthesis of Boc-cis-4-hydroxy-L-proline benzyl ester is typically achieved through a two-step process starting from the commercially available cis-4-hydroxy-L-proline. The strategic order of protection—securing the amine first before esterifying the carboxylic acid—is crucial to prevent side reactions and ensure high yields.[7]
Synthetic Pathway Overview
The logical flow for the synthesis involves N-terminal protection followed by C-terminal esterification. This approach circumvents potential self-condensation or other side reactions that can occur if the carboxyl group is activated while the amine remains free.
Caption: General workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol synthesizes insights from established methods for Boc protection and benzyl ester formation.[6][11]
Part A: N-Boc Protection
-
Dissolution: Suspend cis-4-hydroxy-L-proline (1 equiv.) in a 1:2 mixture of water and acetone.
-
Basification: Add triethylamine (Et₃N, 1.5 equiv.) to the stirring suspension.
-
Boc Anhydride Addition: At room temperature, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in acetone.
-
Reaction: Stir the mixture for 4-6 hours at room temperature. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: Extract the remaining aqueous layer with a non-polar solvent like diethyl ether to remove unreacted (Boc)₂O.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a dilute acid (e.g., 5% citric acid or dilute HCl).
-
Product Extraction: Immediately extract the acidified aqueous layer multiple times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield crude N-Boc-cis-4-hydroxy-L-proline, often as an oil or foam.
Part B: Benzyl Esterification
-
Salt Formation: Dissolve the crude N-Boc-cis-4-hydroxy-L-proline (1 equiv.) in a minimal amount of ethanol. Add an aqueous solution of cesium carbonate (Cs₂CO₃, 0.5 equiv.) and stir until a clear solution is formed. Remove the solvent under reduced pressure to obtain the dry cesium salt.[6]
-
Esterification Reaction: Dissolve the cesium salt in anhydrous dimethylformamide (DMF). Add benzyl bromide (1.1 equiv.) and stir the reaction at room temperature overnight.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl ester.
Purification by Recrystallization
Boc-protected amino acids and their esters frequently "oil out" during purification.[12] A carefully executed recrystallization is key to obtaining a high-purity, crystalline solid.
-
Solubilization: Place the crude product in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating until fully dissolved.[12]
-
Induce Supersaturation: Slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[12]
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Applications in Peptide Synthesis and Drug Discovery
The true value of Boc-cis-4-hydroxy-L-proline benzyl ester lies in its ability to modulate the structure and function of peptides.
Conformational Control in Peptides
The rigid pyrrolidine ring of proline restricts the phi (Φ) dihedral angle of the peptide backbone. The stereochemistry of substituents on the ring further influences its pucker and the preferred cis/trans conformation of the preceding peptide bond. Incorporating a cis-4-hydroxyproline derivative introduces a distinct structural constraint compared to its more common trans counterpart, making it a powerful tool for:
-
Inducing β-turns: The specific geometry can stabilize turn structures in a peptide chain, which are crucial for molecular recognition events.
-
Designing Peptidomimetics: By locking a peptide into a specific bioactive conformation, its affinity for a target can be enhanced, and its susceptibility to proteolysis can be reduced.[13]
-
Modulating Helical Structures: The presence of hydroxyproline can influence the stability of helical structures, a key consideration in protein and peptide engineering.[3]
Caption: Impact of incorporating cis-4-hydroxyproline on peptide conformation and properties.
Intermediate for Complex Molecule Synthesis
Beyond direct incorporation into peptides, this building block serves as a chiral scaffold for further chemical elaboration. The hydroxyl group can be functionalized to attach other molecules, a strategy used in the synthesis of:
-
PROTACs (PROteolysis TArgeting Chimeras): Hydroxyproline derivatives are key components of the ligands that bind to E3 ubiquitin ligases like Von Hippel-Lindau (VHL), forming the basis of many PROTAC linkers.[8][14]
-
Novel Amino Acids: The hydroxyl group can be displaced or modified to create other 4-substituted proline analogs, expanding the toolbox of unnatural amino acids.[15]
Analytical Characterization
Confirming the identity and purity of the synthesized material is a critical, self-validating step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the Boc group (~1.4 ppm, singlet, 9H), the proline ring protons (complex multiplets, ~2.0-4.5 ppm), and the benzyl group (aromatic protons ~7.3 ppm, multiplet, 5H; methylene protons ~5.2 ppm, singlet, 2H). The exact chemical shifts can confirm the cis stereochemistry.
-
¹³C NMR: Will display distinct signals for the carbonyls of the Boc and ester groups, the carbons of the pyrrolidine ring, and the aromatic carbons of the benzyl group. Conformational isomers (rotamers around the N-Boc bond) can sometimes lead to peak broadening or splitting.[16]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the compound, typically observed as the [M+Na]⁺ or [M+H]⁺ adduct.
-
Chiral High-Performance Liquid Chromatography (HPLC): Can be used to assess enantiomeric and diastereomeric purity.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound. The following guidelines are based on safety data for structurally related compounds.[17][18]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation if inhaled as a dust.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or an eyeshield, and a lab coat. Use in a well-ventilated area or chemical fume hood.[17][19]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[17][19]
Conclusion
Boc-cis-4-hydroxy-L-proline benzyl ester is more than a simple protected amino acid; it is a sophisticated chemical tool for imposing precise structural control on peptides and other complex molecules. Its unique stereochemistry provides a pathway to creating conformationally defined structures with enhanced biological activity and stability. By understanding its synthesis, properties, and strategic applications, researchers in drug discovery and materials science can effectively harness this building block to engineer the next generation of therapeutics and functional biomaterials.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.
- LifeTein. (2025, October 29). Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog.
- Taylor & Francis. (n.d.). Hydroxyproline – Knowledge and References. Taylor & Francis.
- Various Authors. (n.d.). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. ResearchGate.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec.
- Bhatnagar, R. S., & Rapaka, R. S. (n.d.). Structural aspects of hydroxyproline-containing proteins. PubMed.
- AAPPTec. (n.d.). MSDS - Safety Data Sheet for H-Pro-OBzl HCl. AAPPTec.
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Sigma-Aldrich. (n.d.). Safety Information for N-Boc-cis-4-hydroxy-L-proline. Sigma-Aldrich. Retrieved from
- BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
- Biophysics Instrumentation Facility. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability. University of Wisconsin-Madison.
- ChemicalBook. (n.d.). N-Boc-cis-4-Hydroxy-L-proline(87691-27-8) 1H NMR. ChemicalBook.
- Sigma-Aldrich. (n.d.). N-Boc-cis-4-hydroxy-L-proline 97%. Sigma-Aldrich.
- ThermoFisher Scientific. (n.d.). N-Boc-trans-4-hydroxy-L-proline benzyl ester, 95%. ThermoFisher Scientific.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
- ThermoFisher Scientific. (2025, September 14). SAFETY DATA SHEET - L-Proline, phenylmethyl ester, hydrochloride. ThermoFisher Scientific.
- Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET - N-Boc-cis-4-hydroxy-L-proline. Sigma-Aldrich.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - L-Proline, phenylmethyl ester, hydrochloride. Fisher Scientific.
- ResearchGate. (n.d.). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate.
- INDOFINE Chemical Company, Inc. (n.d.). BOC-O-BENZYL-L-4-trans-HYDROXYPROLINE. INDOFINE.
- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents.
- Wang, H., et al. (2020). 4-Hydroxy-l-Proline as a General Platform for Stereoregular Aliphatic Polyesters. CCS Chemistry.
- MedKoo Biosciences. (n.d.). N-Boc-cis-4-hydroxy-L-proline. MedKoo Biosciences.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
- Benchchem. (n.d.). L-Proline benzyl ester hydrochloride. Benchchem.
- MedchemExpress. (n.d.). N-Boc-4-hydroxy-L-proline methyl ester. MedchemExpress.
- Banik, S. M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
- Kelly, J. W., & Lee, W. (1999). Convenient synthesis of L-proline benzyl ester. Bioorganic & Medicinal Chemistry Letters.
- Houben-Weyl. (n.d.). Synthesis of Peptides Containing Proline Analogues. Science of Synthesis.
- Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Benchchem.
- ChemScence. (n.d.). Boc-cis-4-hydroxy-L-proline CAS: 87691-27-8. ChemScence.
- Krchnak, V., & Smith, J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.
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Difference between Boc-Cis-Hyp-OBzl and Boc-Trans-Hyp-OBzl
An In-depth Technical Guide to the Stereochemical Distinction and Application of Boc-Cis-Hyp-OBzl and Boc-Trans-Hyp-OBzl
Abstract
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology. Among these, the diastereomers of 4-hydroxyproline (Hyp) offer profound control over peptide conformation and stability. This guide provides a detailed technical examination of two critical protected building blocks, Boc-Cis-Hyp-OBzl and Boc-Trans-Hyp-OBzl. We will dissect their fundamental structural differences, the resulting impact on pyrrolidine ring conformation, and the consequential effects on peptide backbone geometry. Furthermore, this whitepaper presents detailed methodologies for their synthesis and spectroscopic differentiation, and explores their distinct applications in the design of conformationally constrained peptides and peptidomimetics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stereochemical properties of hydroxyproline isomers to achieve precise molecular design.
The Critical Role of Hydroxyproline Stereochemistry
4-Hydroxyproline (Hyp) is a naturally occurring amino acid, most famously as a key component of collagen, where it is essential for the stability of the triple-helical structure.[1][2] Its defining feature is a hydroxyl group on the C4 (or γ) carbon of the pyrrolidine ring. This seemingly minor modification introduces significant conformational constraints that are highly dependent on its stereochemistry relative to the carboxyl group at C2.[1]
The two diastereomers of interest are:
-
(2S, 4R)-4-Hydroxyproline (trans-Hyp): The natural isomer found in collagen.
-
(2S, 4S)-4-Hydroxyproline (cis-Hyp): The non-natural isomer.
When protected for use in peptide synthesis, for instance as N-Boc (tert-Butyloxycarbonyl) and O-benzyl (OBzl) derivatives, these isomers become powerful tools for molecular engineering.[3][4] The choice between Boc-Cis-Hyp-OBzl and Boc-Trans-Hyp-OBzl is not arbitrary; it is a deliberate design choice to enforce a specific local geometry, influencing everything from protein folding to receptor binding affinity.
Structural and Conformational Analysis
The fundamental difference between the cis and trans isomers lies in the spatial arrangement of the hydroxyl and carboxyl groups. This stereochemical variation directly dictates the preferred conformation of the five-membered pyrrolidine ring, a phenomenon known as ring pucker.
Stereochemical Architecture
-
Boc-Trans-Hyp-OBzl ((2S, 4R) configuration): The C4-hydroxyl group and the C2-carboxyl group are on opposite faces of the pyrrolidine ring.
-
Boc-Cis-Hyp-OBzl ((2S, 4S) configuration): The C4-hydroxyl group and the C2-carboxyl group are on the same face of the ring.
Caption: Stereochemical representation of trans and cis isomers.
Impact on Pyrrolidine Ring Pucker
The pyrrolidine ring is not planar and adopts one of two major puckered conformations: Cγ-exo or Cγ-endo. The stereochemistry at C4 is the primary determinant of this preference due to stereoelectronic effects.
-
Trans-Hyp (4R): The hydroxyl group strongly favors a Cγ-exo pucker. This conformation places the hydroxyl group in a pseudo-axial position, minimizing steric hindrance and satisfying favorable gauche interactions.[1][5][6] This exo pucker is critical for the structural integrity of collagen.[1]
-
Cis-Hyp (4S): This isomer preferentially adopts a Cγ-endo pucker.[5][6]
Influence on Peptide Backbone Geometry
The ring pucker of a proline residue directly influences the geometry of the preceding peptide bond (the ω angle). This is a crucial aspect of peptide design.
-
Exo Pucker (from trans-Hyp): Stabilizes the trans conformation of the preceding amide bond (ω ≈ 180°). This is the most common and generally more stable peptide bond conformation.[1][7]
-
Endo Pucker (from cis-Hyp): Lowers the energy barrier to forming, and can stabilize, the cis conformation of the preceding amide bond (ω ≈ 0°).[7] While less common, the cis-prolyl bond is a critical structural motif in many folded proteins and is often a rate-limiting step in protein folding.[7][8]
| Feature | Boc-Trans-Hyp-OBzl | Boc-Cis-Hyp-OBzl |
| Stereochemistry | (2S, 4R) | (2S, 4S) |
| Substituent Position | -OH and -COOBzl on opposite faces | -OH and -COOBzl on the same face |
| Preferred Ring Pucker | Cγ-exo[1][5][6] | Cγ-endo[5][6] |
| Favored Peptide Bond | Trans (ω ≈ 180°)[1][7] | Higher propensity for Cis (ω ≈ 0°)[7] |
Spectroscopic and Analytical Differentiation
Distinguishing between the cis and trans diastereomers is routinely accomplished using standard laboratory techniques, with NMR spectroscopy being the most definitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The different spatial arrangements of the protons on the pyrrolidine ring in the cis and trans isomers lead to distinct chemical shifts and coupling constants (J-values) in ¹H NMR spectra.[5][9]
-
Chemical Shifts: Protons on the ring experience different shielding/deshielding effects. For example, the Cα-H (H2) and Cγ-H (H4) protons typically have measurably different chemical shifts between the two isomers.
-
Coupling Constants: The dihedral angles between adjacent protons are different, which, according to the Karplus relationship, results in different ³J coupling constants. For example, the coupling constant between H2 and H3 can be used to help confirm the stereochemical assignment.[5][9]
Table of Typical ¹H NMR Chemical Shifts (in CDCl₃, illustrative)
| Proton | Boc-Trans-Hyp-OBzl (ppm) | Boc-Cis-Hyp-OBzl (ppm) | Rationale for Difference |
| Hα (C2-H) | ~4.4 | ~4.5 | Different electronic environment due to ring pucker. |
| Hγ (C4-H) | ~4.5 | ~4.6 | Proximity to -OH and its orientation relative to the ring. |
| Hβ (C3-H) | ~2.2, ~2.1 | ~2.6, ~2.0 | Significant shift difference due to the fixed cis/trans orientation of the hydroxyl group. |
| Hδ (C5-H) | ~3.6, ~3.5 | ~3.7, ~3.4 | Influenced by the overall ring conformation. |
Note: Exact chemical shifts can vary based on solvent and concentration. The key is the relative difference in the pattern.
Other Analytical Techniques
-
X-Ray Crystallography: Provides unambiguous structural determination of the solid-state conformation, confirming the cis or trans relationship and the preferred ring pucker.[5][9][10]
-
Ion Mobility-Mass Spectrometry (IMS-MS): This advanced technique can separate the isomers in the gas phase based on their different collision cross-sections, offering a rapid method for differentiation.[11][12]
-
Chiral Chromatography: HPLC or GC with a chiral stationary phase can be used to separate the diastereomers.[13]
Synthetic Strategies and Methodologies
The synthesis of Boc-Trans-Hyp-OBzl is straightforward as it starts from the commercially available and relatively inexpensive (2S, 4R)-hydroxyproline. The synthesis of the cis isomer, however, requires a specific stereochemical inversion step.
Synthesis of Boc-Trans-Hyp-OBzl
The synthesis involves standard protection chemistry:
-
N-protection: (2S, 4R)-Hydroxyproline is reacted with Di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine, yielding Boc-Trans-Hyp-OH.
-
C-protection: The carboxylic acid of Boc-Trans-Hyp-OH is then esterified using benzyl bromide (BnBr) or benzyl alcohol under appropriate coupling conditions to yield the final product, Boc-Trans-Hyp-OBzl.
Synthesis of Boc-Cis-Hyp-OBzl via Stereochemical Inversion
The most reliable and widely used method to convert the trans-4-hydroxyproline derivative to the cis isomer is the Mitsunobu reaction .[14][15][16] This reaction proceeds via an S_N2 mechanism, which results in a clean inversion of stereochemistry at the reacting center—in this case, the C4 carbon bearing the hydroxyl group.[15][17]
Caption: Synthetic workflow for stereochemical inversion.
Experimental Protocol: Mitsunobu Inversion of Boc-Trans-Hyp-OBzl
Objective: To synthesize Boc-Cis-Hyp-OBzl from Boc-Trans-Hyp-OBzl. This protocol first inverts the alcohol using a nucleophilic carboxylic acid (p-nitrobenzoic acid) and then hydrolyzes the resulting ester.
Materials:
-
Boc-Trans-Hyp-OBzl (starting material)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
p-Nitrobenzoic acid (PNB-OH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol (MeOH) / Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Trans-Hyp-OBzl (1.0 eq), p-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Mitsunobu Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: DEAD and DIAD are hazardous; handle with care in a fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Part 1): Quench the reaction with a small amount of water. Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude inverted ester (Boc-Cis-Hyp-OPNB).
-
Saponification (Ester Hydrolysis): Dissolve the crude ester in a mixture of THF/MeOH. Add an aqueous solution of LiOH (2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the ester is fully hydrolyzed.
-
Workup (Part 2): Neutralize the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain pure Boc-Cis-Hyp-OBzl.
-
Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. A successful inversion will show the characteristic spectral changes outlined in Section 3.1.
Applications in Peptide Science and Drug Development
The choice between cis and trans isomers allows for precise control over the local and global conformation of a peptide, directly impacting its biological activity.
Applications of Boc-Trans-Hyp-OBzl
-
Structural Stabilization: As the natural isomer in collagen, its incorporation stabilizes secondary structures like polyproline II helices and induces well-defined kinks in the peptide backbone.[1]
-
Enhanced Bioavailability: The conformational rigidity imparted by trans-Hyp can make peptides more resistant to proteolytic degradation.[1]
-
Scaffold Design: It serves as a conformationally restricted scaffold for presenting pharmacophoric groups in a specific spatial orientation for optimal receptor binding.
Applications of Boc-Cis-Hyp-OBzl
-
Inducing β-Turns: The endo pucker favored by cis-Hyp is highly compatible with the geometry of β-turns, which are critical recognition motifs in many bioactive peptides.
-
Probing cis-Prolyl Bond Function: Synthesizing peptides with cis-Hyp allows researchers to study the functional role of cis-prolyl bonds in protein folding, enzyme catalysis, and molecular recognition without relying on the slow cis/trans isomerization equilibrium.[8][18]
-
Novel Peptidomimetics: The unnatural conformation induced by cis-Hyp can lead to the discovery of novel peptide-based drugs with unique structural features and improved selectivity or potency.
Conclusion
Boc-Cis-Hyp-OBzl and Boc-Trans-Hyp-OBzl are not interchangeable building blocks; they are diastereomers with distinct and predictable effects on peptide structure. The trans isomer enforces a Cγ-exo pucker, stabilizing the trans peptide bond and mimicking the conformation found in collagen. Conversely, the cis isomer favors a Cγ-endo pucker, which promotes the formation of cis peptide bonds and β-turn structures. Understanding these fundamental differences in their stereochemistry, conformational preferences, and synthesis is paramount for scientists aiming to rationally design peptides and peptidomimetics with tailored structures and functions. The deliberate selection of one isomer over the other is a powerful strategy for controlling molecular architecture and, ultimately, biological activity.
References
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Journal of the American Chemical Society. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]
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ResearchGate. (n.d.). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches | Request PDF. [Link]
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Semantic Scholar. (2018). 3‑Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. [Link]
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PubMed. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Chemodivergent synthesis of cis-4-hydroxyprolines from diastereomerically enriched epoxides. [Link]
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PubMed. (2010). Stereochemistry of 4-hydroxyproline affects the conformation of conopeptides. [Link]
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The Journal of Organic Chemistry. (2014). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. [Link]
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Journal of the American Chemical Society. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
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Organic Chemistry. (2019). Mitsunobu Reaction. [Link]
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Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. [Link]
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PubMed. (n.d.). Synthesis and biological activity of [L-hydroxyproline]3-tuftsin analogue and its alpha- or beta-O-D-glucosylated derivatives. [Link]
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ResearchGate. (n.d.). Mechanistic Study of the Mitsunobu Reaction | Request PDF. [Link]
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PubMed. (2005). Shape of 4S- and 4R-hydroxyproline in gas phase. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (2016). 4 R - and 4 S -iodophenyl hydroxyproline, 4 R -pentynoyl hydroxyproline, and S -propargyl-4-thiolphenylalanine: conformationally biased and tunable am.... [Link]
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Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
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ResearchGate. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. [Link]
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Analytical Chemistry - ACS Publications. (2022). Recognition of Cis–Trans and Chiral Proline and Its Derivatives by Ion Mobility Measurement of Their Complexes with Natamycin and Metal Ion. [Link]
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PubMed. (2022). Recognition of Cis-Trans and Chiral Proline and Its Derivatives by Ion Mobility Measurement of Their Complexes with Natamycin and Metal Ion. [Link]
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PMC. (2021). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. [Link]
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ResearchGate. (n.d.). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry | Request PDF. [Link]
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PubMed. (n.d.). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. [Link]
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ACS Omega. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. [Link]
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PMC. (n.d.). The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra of trans-4-hydroxy- L -proline. [Link]
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Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]
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The Pivotal Role of cis-Hydroxyproline in Sculpting Peptide Conformation and Directing Folding Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proline and its hydroxylated counterpart, hydroxyproline, are unique among the proteinogenic amino acids due to the conformational constraints imposed by their cyclic side chains. These constraints have profound implications for peptide and protein structure, stability, and function. While trans-4-hydroxyproline is a well-known constituent of collagen, its stereoisomer, cis-4-hydroxyproline, offers a distinct set of conformational preferences that can be strategically exploited in peptide design and drug development. This technical guide provides a comprehensive exploration of the role of cis-hydroxyproline in influencing peptide conformation and folding. We will delve into the fundamental principles of proline puckering and cis-trans isomerization, examine how the stereochemistry of the hydroxyl group in cis-hydroxyproline dictates these conformational equilibria, and discuss the downstream effects on secondary structure, stability, and folding kinetics. Furthermore, this guide will present established experimental methodologies for synthesizing, characterizing, and analyzing peptides containing cis-hydroxyproline, offering practical insights for researchers in the field.
Introduction: The Conformational Dichotomy of Proline and its Analogs
The imino acid proline introduces a unique kink in the polypeptide backbone due to its cyclic side chain, which restricts the peptide bond preceding it to either a cis or trans conformation. While the trans conformation is generally favored for most amino acid residues, the energy difference between the cis and trans isomers of the Xaa-Pro bond is significantly smaller, leading to a higher population of the cis isomer in proteins.[1] This cis-trans isomerization is often a rate-limiting step in protein folding.[1]
The introduction of a hydroxyl group at the C4 position of the proline ring, forming hydroxyproline (Hyp), further modulates these conformational preferences. The stereochemistry of this hydroxyl group—whether it is in the cis or trans configuration relative to the carboxyl group—has a dramatic impact on the puckering of the pyrrolidine ring and the equilibrium of the preceding peptide bond.[2]
The Unique Structural Influence of cis-4-Hydroxyproline
While the naturally abundant trans-4-hydroxyproline is known to stabilize the collagen triple helix through stereoelectronic effects and participation in hydrogen-bonding networks[3][4][5][6], cis-4-hydroxyproline imparts distinct conformational biases.
Pyrrolidine Ring Pucker: The Endo vs. Exo Equilibrium
The five-membered pyrrolidine ring of proline is not planar and can adopt two major puckered conformations: Cγ-endo (down) and Cγ-exo (up).[7][8] The substituent at the C4 position significantly influences this equilibrium. Electron-withdrawing substituents, such as the hydroxyl group, exert a stereoelectronic gauche effect that favors a specific pucker.[9]
-
trans-4-Hydroxyproline: The hydroxyl group in the trans configuration (4R) favors an exo pucker.[7][10]
-
cis-4-Hydroxyproline: Conversely, the hydroxyl group in the cis configuration (4S) promotes an endo pucker.[11]
This fundamental difference in ring puckering has significant downstream consequences for the overall peptide conformation.
Modulating the cis-trans Amide Bond Isomerism
The puckering of the proline ring is intrinsically coupled to the cis-trans isomerization of the preceding peptide bond.[12] A statistical analysis of protein structures has revealed that proline residues with a preceding cis peptide bond preferentially adopt a down (endo) puckering.[8]
Therefore, by favoring the endo pucker, cis-4-hydroxyproline can be used to stabilize the cis conformation of the Xaa-Pro peptide bond.[2][11] This ability to selectively favor the cis isomer is a powerful tool in peptide design, allowing for the stabilization of specific turns and secondary structures that are dependent on a cis prolyl bond.
The relationship between proline puckering and the cis-trans isomerization of the preceding peptide bond is a critical concept for understanding the structural role of cis-hydroxyproline.
Caption: Influence of Hydroxyproline Stereochemistry on Conformation.
Impact on Peptide and Protein Folding
The ability of cis-hydroxyproline to pre-organize a peptide into a specific conformation can have a significant impact on the folding process. By stabilizing a cis peptide bond, which is often a high-energy state and a rate-limiting step in folding, the incorporation of cis-hydroxyproline can potentially accelerate the folding of a peptide or protein into its native conformation.[1]
Conversely, the introduction of cis-hydroxyproline in a context where a trans bond is required for proper folding could act as a local destabilizing element, preventing misfolding or aggregation. This highlights the context-dependent nature of its effects.
Applications in Drug Design and Development
The unique conformational properties of cis-hydroxyproline make it a valuable tool for medicinal chemists and drug development professionals.[13][14][15] By incorporating this non-canonical amino acid into peptide-based therapeutics, it is possible to:
-
Constrain Peptide Conformation: Lock a peptide into a bioactive conformation, thereby increasing its affinity and specificity for a biological target.[13]
-
Enhance Stability: Improve the metabolic stability of a peptide by introducing a non-natural amino acid that may be less susceptible to enzymatic degradation.[13]
-
Modulate Bioavailability: The altered conformational and physicochemical properties can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide drug.
Experimental Methodologies
A comprehensive understanding of the effects of cis-hydroxyproline requires a combination of synthetic, spectroscopic, and structural biology techniques.
Synthesis of Peptides Containing cis-Hydroxyproline
The incorporation of cis-4-hydroxyproline into peptides typically follows standard solid-phase peptide synthesis (SPPS) protocols using an appropriately protected Fmoc-L-cis-4-hydroxyproline building block.[16][17]
Table 1: Key Steps in Solid-Phase Peptide Synthesis of a cis-Hydroxyproline-Containing Peptide
| Step | Description | Key Considerations |
| 1. Resin Swelling | The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF). | Ensures accessibility of reactive sites. |
| 2. First Amino Acid Coupling | The C-terminal amino acid is coupled to the resin. | Requires activation of the carboxyl group. |
| 3. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain, typically with a solution of piperidine in DMF. | A critical step to allow for the next coupling reaction. |
| 4. Amino Acid Coupling | The next Fmoc-protected amino acid, including Fmoc-L-cis-4-hydroxyproline, is coupled to the deprotected N-terminus. | Coupling reagents like HBTU/HOBt are commonly used. |
| 5. Repetitive Cycles | Steps 3 and 4 are repeated until the desired peptide sequence is assembled. | Careful monitoring of coupling efficiency is important. |
| 6. Cleavage and Deprotection | The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). | The choice of scavengers is crucial to prevent side reactions. |
| 7. Purification | The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). | Gradient optimization is key to achieving high purity. |
| 8. Characterization | The final peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity. | Essential for quality control. |
A general workflow for the synthesis and analysis of peptides containing cis-hydroxyproline is depicted below.
Caption: Workflow for Synthesis and Analysis of cis-Hyp Peptides.
Biophysical Characterization
A suite of biophysical techniques is employed to elucidate the structural and dynamic consequences of incorporating cis-hydroxyproline.[18][19]
NMR is a powerful technique for studying peptide conformation in solution. It can provide information on:
-
cis-trans Isomerism: The cis and trans isomers of the Xaa-Pro bond are in slow exchange on the NMR timescale, giving rise to distinct sets of resonances.[20] The ratio of the integrals of these signals provides a quantitative measure of the cis/trans population.[11]
-
Ring Pucker: The coupling constants between protons on the pyrrolidine ring can be used to determine the preferred puckering conformation.
-
Secondary Structure: Nuclear Overhauser effect (NOE) data can provide distance constraints between protons, which are used to determine the three-dimensional structure of the peptide.
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[21][22][23][24][25] The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and quantitative analysis of these structural elements.[23] Time-resolved CD can be used to monitor the kinetics of peptide folding and unfolding.[26][27]
Table 2: Typical CD Spectral Features of Peptide Secondary Structures
| Secondary Structure | Wavelength of Negative Maxima (nm) | Wavelength of Positive Maxima (nm) |
| α-Helix | ~208, ~222 | ~192 |
| β-Sheet | ~218 | ~195 |
| Random Coil | ~198 | - |
For peptides that can be crystallized, X-ray crystallography provides high-resolution, three-dimensional structural information.[28][29][30] This technique can definitively determine the conformation of the cis-hydroxyproline residue, the puckering of its ring, the isomerization state of the preceding peptide bond, and the overall structure of the peptide.
Conclusion
cis-Hydroxyproline is a powerful tool for probing and controlling peptide conformation and folding. Its unique ability to favor an endo ring pucker and stabilize the cis conformation of the preceding peptide bond provides a means to pre-organize peptides into specific secondary structures and potentially influence their folding pathways. For researchers in basic science and drug development, a thorough understanding of the conformational effects of cis-hydroxyproline opens up new avenues for designing peptides with enhanced stability, bioactivity, and therapeutic potential. The continued application of advanced synthetic and biophysical techniques will undoubtedly further illuminate the multifaceted role of this intriguing non-canonical amino acid.
References
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-
Wikipedia. (n.d.). Hydroxyproline. [Link]
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DergiPark. (2019). Bound Water and Hydroxyproline are the essential contributors to collagen molecular stability: A Computational Analysis. [Link]
-
Taylor & Francis. (n.d.). Hydroxyproline – Knowledge and References. [Link]
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National Institutes of Health. (n.d.). Role of prolyl hydroxylation in the molecular interactions of collagens. [Link]
-
GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. [Link]
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National Institutes of Health. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
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National Institutes of Health. (n.d.). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. [Link]
-
bioRxiv. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. [Link]
-
PubMed. (2004). Cis-trans isomerization and puckering of proline residue. [Link]
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University of Delaware. (n.d.). Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. [Link]
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ResearchGate. (2025). Surrogates of proline and cis/trans isomerization of proline peptide bond. [Link]
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MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. [Link]
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ResearchGate. (n.d.). Peptide secondary structure analysis a Circular dichroism (CD) spectra... [Link]
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National Institutes of Health. (n.d.). Using circular dichroism spectra to estimate protein secondary structure. [Link]
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National Institutes of Health. (2020). Conformational landscape of substituted prolines. [Link]
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Royal Society of Chemistry. (2010). Stereochemistry of 4-hydroxyproline affects the conformation of conopeptides. [Link]
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GenScript. (n.d.). Terminology of Molecular Biology for Peptide Folding. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of cis-4-Hydroxy-D-proline in Neurological Disorder Research. [Link]
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ResearchGate. (n.d.). Conformational properties of constrained proline analogues and their application in nanobiology. [Link]
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Journal of the American Chemical Society. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
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Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]
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ACS Publications. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. [Link]
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ResearchGate. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. [Link]
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PubMed. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). [Link]
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SciSpace. (n.d.). Analysis of the kinetics of folding of proteins and peptides using circular dichroism. [Link]
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ResearchGate. (n.d.). NMR spectra (amide region) of Ac-TYProxN-NH 2 peptides containing... [Link]
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National Institutes of Health. (n.d.). Kinetics of Peptide Folding in Lipid Membranes. [Link]
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IBB-CNR. (2020). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). [Link]
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The University of Manchester. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). [Link]
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Journal of the American Chemical Society. (n.d.). X-ray and NMR studies of L-4-hydroxyproline conformation in oligopeptides related to collagen. [Link]
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ResearchGate. (2006). The Crystal Structure of a Collagen-like Polypeptide with 3(S)-Hydroxyproline Residues in the Xaa Position Forms a Standard 7/2 Collagen Triple Helix. [Link]
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PubMed. (n.d.). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. [Link]
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Boc-Cis-Hyp-OBzl vs Boc-Hyp(Bzl)-OH naming conventions
Title: Precision in Peptidomimetics: Decoding Boc-Cis-Hyp-OBzl vs. Boc-Hyp(Bzl)-OH
Executive Summary: The Nomenclature Crisis
In high-fidelity peptide synthesis, the distinction between Boc-Cis-Hyp-OBzl and Boc-Hyp(Bzl)-OH is not merely semantic—it is structural and functional. These two reagents represent divergent synthetic strategies.
-
Boc-Hyp(Bzl)-OH is a Building Block : It is used to introduce a protected hydroxyproline residue into a growing peptide chain.
-
Boc-Cis-Hyp-OBzl is a Scaffold/Intermediate : It is typically used as a substrate for side-chain engineering (e.g., stereochemical inversion via Mitsunobu reaction) or as a C-terminal cap.
Failure to distinguish the location of the benzyl group—denoted by the subtle shift from "OBzl" to "(Bzl)"—can lead to catastrophic synthesis failure, specifically unintended chain termination or side-chain branching.
Structural Anatomy & Nomenclature Logic
The IUPAC and common peptide nomenclature rely on specific syntax to denote the regiochemistry of protecting groups.
The Syntax of Protection
| Notation | Chemical Identity | Location | Function |
| (Bzl) | Benzyl Ether | Side Chain (C4-Hydroxyl) | Protects the alcohol from acylation/alkylation. |
| -OBzl | Benzyl Ester | C-Terminus (Carboxyl) | Blocks the C-terminus; prevents polymerization. |
| Cis/Trans | Stereochemistry | C4 Position | Defines ring pucker (endo/exo) and secondary structure. |
Structural Visualization
The following diagram illustrates the precise atomic differences. Note the "Free Acid" vs. "Free Alcohol" availability.
Figure 1: Decision tree for selecting the correct Hydroxyproline derivative based on structural availability.
Scientific Integrity: Causality & Application
Boc-Hyp(Bzl)-OH: The Chain Extender
-
CAS: 54631-81-1 (Standard L-trans isomer)
-
Mechanism: This molecule possesses a free carboxylic acid. In Solid Phase Peptide Synthesis (SPPS), this acid is activated (using DIC/Oxyma or HATU) to attack the N-terminal amine of the resin-bound peptide.
-
Why (Bzl)? The side chain hydroxyl is nucleophilic. If left unprotected during coupling, it would react with the activated carboxyl group of the next amino acid, causing branching (ester formation) rather than linear peptide growth. The Benzyl ether is stable to TFA (acid) but cleaved by HF or TFMSA, making it ideal for Boc-chemistry SPPS.
Boc-Cis-Hyp-OBzl: The Stereochemical Switch
-
Context: Natural collagen contains trans-4-hydroxy-L-proline. However, cis-hydroxyproline is valuable for disrupting collagen triple helices or for use as a specific conformational probe.
-
Mechanism: The "OBzl" ester protects the C-terminus. The "Cis" hydroxyl is free.
-
The "Proline Editing" Strategy: This molecule is the primary substrate for the Mitsunobu Reaction . By reacting Boc-Cis-Hyp-OBzl with a nucleophile (Nu) in the presence of DEAD/PPh3, the stereochemistry at C4 is inverted from cis to trans.
-
Reaction: Cis-OH (Free) + Nucleophile
Trans-Nu. -
Result: This allows the synthesis of unnatural trans-4-substituted prolines that are otherwise difficult to source.
-
Experimental Protocols
Protocol A: Differentiation via Thin Layer Chromatography (TLC)
Goal: Verify the identity of the two compounds to prevent cross-contamination.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).
-
Visualization:
-
UV (254 nm): Both compounds absorb due to the Benzyl/Boc groups.
-
Ninhydrin: Negative for both (Secondary amines are Boc-protected).
-
Bromocresol Green:
-
Boc-Hyp(Bzl)-OH: Turns Yellow (indicates free Acid).
-
Boc-Cis-Hyp-OBzl: Remains Blue/Green (indicates Ester/No free acid).
-
-
-
Interpretation: If your "Boc-Hyp(Bzl)-OH" does not turn Bromocresol Green yellow, it is likely the ester form (OBzl) or fully protected, and coupling will fail.
Protocol B: The Mitsunobu Inversion (Using Boc-Cis-Hyp-OBzl)
Goal: Invert cis-Hyp to trans-Hyp derivatives (Proline Editing).
-
Setup: Dissolve Boc-Cis-Hyp-OBzl (1.0 eq) in anhydrous THF under Nitrogen.
-
Reagents: Add Triphenylphosphine (PPh3, 1.5 eq) and the desired Nucleophile (e.g., Benzoic acid for simple inversion, 1.5 eq).
-
Activation: Cool to 0°C. Dropwise add Diethyl azodicarboxylate (DEAD, 1.5 eq).
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) overnight.
-
Workup: Concentrate THF. Triturate with Ether/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.
-
Validation: The product will be Boc-Trans-Hyp(Bz)-OBzl (Note: Side chain is now an Ester of Benzoic acid, C-term is Benzyl Ester).
-
Deprotection (Optional): Saponification (LiOH) removes both the C-term OBzl and the side-chain Benzoyl to yield free trans-Hyp.
Comparative Data Summary
| Feature | Boc-Hyp(Bzl)-OH | Boc-Cis-Hyp-OBzl |
| Primary CAS | 54631-81-1 | 87691-27-8 (Free acid precursor) |
| C-Terminus | Free Acid (-COOH) | Benzyl Ester (-COOCH₂Ph) |
| Side Chain | Benzyl Ether (-OCH₂Ph) | Free Hydroxyl (-OH) |
| Stereochemistry | Usually Trans (Natural) | Cis (Allo) |
| Solubility | DCM, DMF, MeOH | DCM, EtOAc, THF |
| Primary Use | Peptide Coupling (SPPS) | Mitsunobu Reaction / Intermediate |
| Acid Stability | Stable to TFA (Boc removal) | Stable to TFA (Boc removal) |
| H2/Pd Cleavage | Removes Bzl (Side chain) | Removes OBzl (C-term) |
Visualizing the Synthetic Pathway
The following graph illustrates how these two molecules fit into the broader peptide synthesis workflow.
Figure 2: Synthetic relationship showing how the Scaffold (Cis-OBzl) can theoretically be converted to the Building Block (Trans-Bzl-OH) via inversion and selective deprotection, though they are usually purchased separately.
References
-
PubChem. (n.d.).[1] Boc-Hyp(Bzl)-OH Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Krow, G. R., et al. (2009). Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of Organic Chemistry. Retrieved from [Link]
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Retrieved from [Link]
Sources
Thermodynamic stability of cis-4-hydroxyproline derivatives
Title: Thermodynamic Stability & Structural Dynamics of cis-4-Hydroxyproline Derivatives: A Technical Guide for Peptidomimetic Design
Executive Summary
This technical guide analyzes the thermodynamic and structural properties of cis-4-hydroxyproline (cis-4-Hyp) derivatives, a class of non-canonical amino acids critical for engineering constrained peptides, collagen mimetics, and protease inhibitors. Unlike its naturally abundant diastereomer (trans-4-Hyp), cis-4-Hyp induces distinct conformational preferences—specifically the C
Structural Mechanics & Thermodynamics
The utility of cis-4-Hyp in drug design stems from its ability to bias the pyrrolidine ring conformation, which in turn dictates the geometry of the peptide backbone.
The Gauche Effect and Ring Puckering
The pyrrolidine ring of proline exists in dynamic equilibrium between two envelope conformations: C
-
** trans-4-Hyp (Natural):** The electronegative hydroxyl group prefers a gauche orientation relative to the ring nitrogen. This forces the ring into the C
-exo pucker. -
** cis-4-Hyp (Synthetic):** The hydroxyl group is diastereomeric.[1][2][3] To maintain favorable stereoelectronic overlaps and minimize steric clashes with the carboxylate, cis-4-Hyp strongly favors the C
-endo pucker.
Amide Bond Equilibrium ( )
The ring pucker directly influences the cis/trans isomerization of the preceding peptide bond (Xaa-Pro bond).
-
Mechanism: The
interaction involves electron donation from the amide oxygen lone pair ( ) into the antibonding orbital of the ester/amide carbonyl ( ) of the proline. -
Thermodynamic Consequence: The C
-exo pucker (favored by trans-4-Hyp) optimizes the distance and angle for this interaction, stabilizing the trans amide bond ( ). -
The cis-4-Hyp Anomaly: The C
-endo pucker (favored by cis-4-Hyp) disrupts this orbital overlap. Consequently, cis-4-Hyp derivatives exhibit a significantly higher population of the cis amide rotamer compared to trans-4-Hyp or native proline. This makes cis-4-Hyp an ideal scaffold for nucleating -turns or hairpins where a cis amide is structurally required.
Caption: Thermodynamic linkage between stereochemistry, ring puckering, and amide bond geometry.
Comparative Stability Data
The following table summarizes the thermodynamic parameters for N-acetyl-proline methyl ester model systems (Ac-Xaa-OMe) in aqueous solution (
| Derivative | Ring Pucker Preference | Structural Application | ||
| L-Proline | Mixed (slight C | 4.6 | -0.9 | General backbone |
| ** trans-4-Hyp | C | 6.1 | -1.1 | Collagen stability, extended helices |
| cis-4-Hyp | C | 2.4 | -0.5 | |
| cis-4-Fluoro-Pro** | C | 2.5 | -0.55 | Hyper-stable endo pucker (non-H-bonding) |
Note: The lower
Synthetic Pathways & Chemical Stability
Direct synthesis of cis-4-Hyp derivatives often requires inversion of the naturally available trans-4-Hyp.[4] The primary stability risk during synthesis is epimerization at the
The Mitsunobu Inversion Protocol
The most robust method for generating cis-4-Hyp derivatives involves a Mitsunobu reaction that proceeds via a bicyclic lactone intermediate or direct inversion with a nucleophile.
Critical Stability Note: The cis-4-Hyp ester is chemically stable under neutral/acidic conditions. However, under strong basic conditions (pH > 11), the
Caption: Stereochemical inversion pathway via Mitsunobu cyclization to access cis-4-Hyp.
Experimental Protocols
To validate the thermodynamic stability and isomeric purity of cis-4-Hyp derivatives, the following self-validating protocols are recommended.
Protocol: NMR Determination of
This method quantifies the amide bond equilibrium.
-
Sample Preparation: Dissolve 5-10 mg of the cis-4-Hyp derivative (e.g., Ac-cis-Hyp-OMe) in 600
L of or . -
Equilibration: Allow the sample to sit at 25°C for at least 4 hours to ensure the rotamer population reaches thermodynamic equilibrium.
-
Acquisition:
-
Acquire a 1D
-NMR spectrum (minimum 400 MHz, ideally 600 MHz). -
Set relaxation delay (
) to (typically 10-15 seconds) to ensure accurate integration of both isomers.
-
-
Analysis:
-
Locate the
-proton signal ( 4.0 - 5.0 ppm). -
The cis and trans rotamers will appear as distinct peaks due to the slow exchange on the NMR timescale.
-
Calculation:
. -
Validation: The cis isomer usually resonates upfield (lower ppm) relative to the trans isomer in
.
-
Protocol: Thermal Stability via Circular Dichroism (CD)
If the derivative is incorporated into a peptide (e.g., a collagen mimetic), CD is used to measure the "melting" of the secondary structure.
-
Preparation: Prepare a 0.1 - 0.5 mM peptide solution in phosphate buffer (pH 7.0).
-
Wavelength Scan: Scan from 190 nm to 260 nm at 4°C.
-
cis-4-Hyp containing collagen mimetics often show a reduced or absent positive band at 225 nm compared to trans-4-Hyp peptides.
-
-
Thermal Denaturation:
-
Monitor ellipticity at 225 nm while heating from 4°C to 80°C (ramp rate 1°C/min).
-
Data Output: Plot fraction folded vs. Temperature.
-
Expectation: Peptides with cis-4-Hyp in the Yaa position of a (Gly-Xaa-Yaa)n repeat will likely show no cooperative transition (unfolded at room temp), confirming the destabilizing effect of the endo pucker on the triple helix.
-
Applications in Drug Design
Targeted Protein Degradation (VHL Ligands)
The Von Hippel-Lindau (VHL) E3 ligase naturally recognizes trans-4-Hyp. However, cis-4-Hyp derivatives are used as negative controls or to tune binding affinity in PROTAC design. The distinct vector of the 4-hydroxyl group in the cis isomer abalates hydrogen bonding with Ser111/His115 in the VHL binding pocket, effectively killing binding (
Peptidomimetic Turn Inducers
In macrocyclic peptide drug discovery, incorporating cis-4-Hyp is a strategic choice to enforce a turn geometry. The preference for the C
References
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect.[5] Journal of the American Chemical Society.
-
Vitagliano, L., Berisio, R., Mazzarella, L., & Zagari, A. (2001). Structural bases of collagen stabilization induced by proline hydroxylation. Biopolymers.[6][7]
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability.[5][8] Annual Review of Biochemistry.
-
Demange, L., Menez, A., & Dugave, C. (2004). Chemical synthesis of 4-hydroxyproline derivatives and their application in the synthesis of biologically active peptides. Comptes Rendus Chimie.
-
Song, I. K., & Kang, Y. K. (2005). Conformational preferences of 4-substituted prolines. Journal of Physical Chemistry B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. raineslab.com [raineslab.com]
- 6. Puckering effects of 4-hydroxy-l-proline isomers on the conformation of ornithine-free Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Boc-Cis-Hyp-OBzl coupling conditions for solid-phase peptide synthesis
Application Note: Optimization of Boc-Cis-Hyp-OBzl Coupling Conditions for Solid-Phase Peptide Synthesis
Executive Summary & Chemical Context
This technical guide addresses the specific requirements for incorporating Boc-cis-4-hydroxy-L-proline (Boc-Cis-Hyp) into peptide sequences via Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) .
Clarification of Nomenclature: The term "Boc-Cis-Hyp-OBzl" in the context of SPPS typically refers to one of two scenarios:
-
The Target Resin Linkage: The attachment of the first amino acid (Boc-Cis-Hyp-OH) to a chloromethyl polystyrene (Merrifield) resin, resulting in a benzyl ester (OBzl) linkage.[1]
-
The Reagent: A misunderstanding of the building block. If you possess the chemical Boc-cis-4-hydroxyproline benzyl ester (a fully protected molecule), it cannot be used directly for coupling.[1][2] It must be hydrolyzed to the free acid (Boc-Cis-Hyp-OH ) prior to use.[1][2]
The "Cis" Challenge: Unlike the naturally occurring trans-4-hydroxyproline (found in collagen), the cis-isomer presents a unique synthetic hazard: Lactonization .[2] Upon activation of the carboxylic acid, the 4-hydroxyl group (if unprotected) is spatially positioned to attack the activated carbonyl, forming a stable bicyclic lactone.[1] This side reaction competes with peptide bond formation, drastically reducing yield and terminating the chain.[1]
Critical Analysis: The Mechanistic Landscape
Successful coupling relies on mitigating two primary failure modes: Lactonization and Steric Hindrance .
The Lactonization Trap
When Boc-Cis-Hyp-OH (with a free side-chain hydroxyl) is activated, the cis-geometry forces the hydroxyl group into proximity with the activated ester.[2]
-
Mechanism: Intramolecular nucleophilic attack (
).[1] -
Consequence: Formation of a dead-end lactone species that cannot couple to the resin or amine.[2]
-
Solution: Use Boc-Cis-Hyp(Bzl)-OH (benzyl ether protection on the side chain) whenever possible.[1][2] If the free hydroxyl is required during synthesis, one must use "fast activation" protocols (e.g., HATU) and avoid slow activation methods like symmetrical anhydrides.[1]
Resin Loading (The "OBzl" Linkage)
Loading the first residue onto Merrifield resin is the most critical step.[1] Standard nucleophilic displacement using triethylamine (TEA) is discouraged for Proline/Hyp derivatives due to the risk of quaternization (formation of quaternary ammonium salts with the chloromethyl groups) and ester hydrolysis.[1] The Gisin Method (Cesium Salt) is the required standard for this application.[1]
Experimental Protocols
Protocol A: First Residue Attachment (Gisin Method)
Objective: To load Boc-Cis-Hyp-OH onto Chloromethyl Polystyrene (Merrifield) Resin to form the Boc-Cis-Hyp-OBzl-Resin linkage.[1][2]
Reagents:
-
Cesium Carbonate (
) in water (20% w/v)[1][3] -
Merrifield Resin (0.7–1.0 mmol/g substitution)[1]
-
Solvents: Ethanol (EtOH), DMF, DCM.[1]
Step-by-Step Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve Boc-Cis-Hyp-OH (1.0 eq relative to resin capacity) in EtOH (5 mL/mmol) and water (0.5 mL/mmol).[1]
-
Titrate the solution to pH 7.0 using the
solution.[1][3][4] Note: Do not exceed pH 7.0 to prevent racemization.[1] -
Evaporate to dryness (rotary evaporator, <45°C).
-
Add dry DMF (2.5 mL/mmol) and re-evaporate. Repeat this "azeotropic drying" step twice to ensure the salt is anhydrous.
-
-
Coupling to Resin:
-
Swell Merrifield resin in DMF for 30 minutes.
-
Add the dried Boc-Cis-Hyp-Cesium salt (dissolved in minimum DMF) to the resin.[2]
-
Incubate at 50°C for 16–24 hours with gentle agitation.
-
-
Work-up:
-
Validation (Substitution Determination):
-
Perform a quantitative picric acid test or weight gain analysis to determine loading efficiency.[2]
-
Protocol B: Chain Elongation (Coupling to Peptide Amine)
Objective: To couple Boc-Cis-Hyp-OH to a growing peptide chain.
Reagents:
-
Coupling Reagent: HATU (preferred for speed) or DIC/HOBt (standard).[1]
-
Solvent: DMF (Polarity helps solubilize the intermediate).[1]
Step-by-Step Procedure:
-
Deprotection (Pre-cycle):
-
Activation & Coupling:
-
If using Boc-Cis-Hyp(Bzl)-OH (Protected Side Chain):
-
If using Boc-Cis-Hyp-OH (Unprotected Side Chain):
-
Use HATU to outcompete lactonization.
-
Dissolve Amino Acid (3 eq) and HATU (2.9 eq) in DMF.
-
Add DIEA (6 eq) immediately before adding to the resin.[1]
-
Reaction time: 30–45 minutes (shorter time reduces side reactions).
-
-
-
Monitoring:
Data Summary & Troubleshooting
| Parameter | Recommendation | Reason |
| Resin Linkage | Merrifield (Chloromethyl) | Forms the stable "OBzl" ester; cleaved by HF.[2] |
| Loading Method | Cesium Salt (Gisin) | Prevents quaternization; high yield for steric residues.[1] |
| Coupling Reagent | HATU/DIEA | Fast kinetics essential to prevent lactonization of cis-Hyp.[2] |
| Side Chain Protection | Bzl (Benzyl Ether) | Highly recommended to block intramolecular attack.[1] |
| Monitoring | Chloranil / Isatin | Ninhydrin is false-negative for secondary amines.[2] |
Visualization: Mechanistic Pathways
The following diagram illustrates the competition between the desired coupling pathway and the lactonization failure mode specific to cis-Hydroxyproline.
Figure 1: Kinetic competition between peptide bond formation and lactonization in cis-Hyp activation.[1][2]
References
-
Gisin, B. F. (1973).[1] "The preparation of Merrifield-resins through total esterification with cesium salts."[2][5] Helvetica Chimica Acta, 56(5), 1476–1482.[1] Link[1]
-
Merrifield, R. B. (1963).[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]
-
Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive."[1][2] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]
-
Vojkovsky, T. (1995).[1] "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236–237.[1] (Source for Chloranil Test).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Liquid-phase peptide synthesis using Boc-Cis-Hyp-OBzl building blocks
Application Note: Strategic Utilization of Boc-Cis-Hyp-OBzl in Scalable Liquid-Phase Peptide Synthesis
Executive Summary & Scientific Rationale
This guide details the protocol for utilizing Boc-cis-4-hydroxy-L-proline benzyl ester (Boc-Cis-Hyp-OBzl) as a C-terminal anchor in Liquid-Phase Peptide Synthesis (LPPS). While Solid-Phase Peptide Synthesis (SPPS) dominates high-throughput screening, LPPS remains the gold standard for multi-kilogram GMP production of short therapeutic peptides due to its superior scalability and the ability to purify intermediates.
The Stereochemical Imperative:
The inclusion of cis-4-hydroxyproline (2S, 4S) is rarely arbitrary. Unlike the natural trans-4-hydroxyproline (found in collagen), which favors a C
Material Specifications & Properties
Before initiating synthesis, verify the physicochemical properties of the building block to ensure reaction stoichiometry and solubility.
Table 1: Compound Specifications
| Parameter | Specification | Notes |
| Compound Name | Boc-cis-4-hydroxy-L-proline benzyl ester | (2S, 4S)-configuration |
| Abbreviation | Boc-Cis-Hyp-OBzl | cis-Hyp differs from trans-Hyp |
| Molecular Weight | ~321.37 g/mol | Based on C17H23NO5 |
| Solubility | DCM, EtOAc, DMF | Poor solubility in Hexanes/Water |
| Purity Requirement | > 98% (HPLC) | Critical to avoid diastereomeric impurities |
| Functional Groups | N-Boc (Acid Labile), C-OBzl (H2-Labile), 4-OH (Free) | Free -OH requires monitoring for O-acylation |
Strategic Planning: The Boc/Bzl Orthogonality
In this protocol, Boc-Cis-Hyp-OBzl serves as the C-terminal anchor . The synthesis proceeds in the C
- -Amine Protection (Boc): Removed via Trifluoroacetic acid (TFA) or HCl/Dioxane.
-
C-Terminal Protection (OBzl): Stable to TFA. Removed via Catalytic Hydrogenolysis (Pd/C) or HF (rare in solution).
-
Side Chain (4-OH): Left unprotected. Expert Insight: The secondary hydroxyl of Hyp is sterically hindered and less nucleophilic than a primary amine. Under controlled coupling conditions (low temperature, stoichiometric activation), O-acylation is negligible, allowing the use of this building block without side-chain protection.
Detailed Experimental Protocol
Phase A: N-Terminal Deprotection (Boc Removal)
Objective: Expose the amine of the Hyp residue to allow coupling.
-
Dissolution: Dissolve 10 mmol of Boc-Cis-Hyp-OBzl in 20 mL of Dichloromethane (DCM).
-
Acidolysis: Add 20 mL of Trifluoroacetic Acid (TFA) / DCM (1:1 v/v) solution.
-
Note: Monitor CO2 evolution.
-
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Result:H-Cis-Hyp-OBzl · TFA salt .[2]
-
Phase B: Coupling (Chain Elongation)
Objective: Attach the next amino acid (Boc-AA-OH) to H-Cis-Hyp-OBzl.
-
Activation: In a separate flask, dissolve the incoming Boc-AA-OH (1.1 eq) and HOBt (1.1 eq) in DCM/DMF (9:1). Cool to 0°C.
-
Coupling Agent: Add EDC·HCl (1.1 eq). Stir for 15 minutes to form the active ester.
-
Neutralization: Dissolve the H-Cis-Hyp-OBzl · TFA salt (from Phase A) in DCM. Add DIPEA (2.2 eq) to neutralize the salt and release the free amine.
-
Critical Step: Ensure pH is ~8 (damp litmus paper). Do not overshoot pH > 9 to prevent racemization.
-
-
Reaction: Add the neutralized Hyp solution to the activated Boc-AA-OH mixture.
-
Conditions: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Quench: Evaporate DMF (if high volume) or dilute with Ethyl Acetate (EtOAc) for extraction.
Phase C: Purification (Extraction)
Objective: Remove unreacted amines, acids, and urea byproducts.
-
Wash 1 (Acidic): Wash EtOAc layer with 1M KHSO4 or 5% Citric Acid (3x). Removes unreacted amine and DIPEA.
-
Wash 2 (Basic): Wash with Saturated NaHCO3 (3x). Removes unreacted Boc-AA-OH.
-
Wash 3 (Neutral): Wash with Brine (1x).
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate.
-
Crystallization: Recrystallize from EtOAc/Hexane if necessary.
Phase D: Final Deprotection (C-Terminal Unmasking)
Objective: Remove the Benzyl ester (OBzl) to yield the free peptide acid.
-
Solvent: Dissolve the protected peptide in Methanol (MeOH) or MeOH/AcOH.
-
Catalyst: Add 10% Pd/C (10% by weight of peptide).
-
Hydrogenation: Stir under H2 atmosphere (balloon pressure is usually sufficient) for 2–4 hours.
-
Filtration: Filter through Celite to remove Pd/C.
-
Isolation: Concentrate filtrate to yield the final peptide Boc-AA-Cis-Hyp-OH .
Workflow Visualization
The following diagram illustrates the cyclic nature of the synthesis and the specific logic flow for the Cis-Hyp building block.
Figure 1: Logical flow for Liquid-Phase Peptide Synthesis using Boc-Cis-Hyp-OBzl as the C-terminal anchor.
Troubleshooting & Expert Insights
A. The "Free Hydroxyl" Risk
While the 4-OH group is generally non-reactive during standard EDC coupling, aggressive activation (e.g., HATU/DIEA) or high temperatures can lead to O-acylation.
-
Symptom: Mass spectrometry shows +AA mass + additional mass (double addition).
-
Solution: Stick to Carbodiimide (EDC/DCC) chemistry. Avoid symmetric anhydrides. If O-acylation occurs, treat the crude peptide with mild Hydrazine/MeOH to selectively cleave the ester (O-linked) while preserving the amide (N-linked).
B. Diketopiperazine (DKP) Formation
Proline derivatives are notorious for DKP formation (cyclization and cleavage of the dipeptide) during the deprotection of the second amino acid.
-
Risk Zone: When deprotecting the N-terminus of the dipeptide Boc-AA-Cis-Hyp-OBzl.
-
Prevention: Avoid leaving the dipeptide in basic conditions after Boc removal. Perform the neutralization and the subsequent coupling of the 3rd amino acid simultaneously (in situ).
C. Stereochemical Integrity
The cis configuration is thermodynamically less stable than the trans in certain contexts.
-
Validation: Use 1H-NMR to verify the pucker.[3] Cis-Hyp typically displays a distinct coupling constant pattern compared to trans-Hyp due to the C
-endo conformation [1].
References
-
Conformational Analysis of Hydroxyproline: Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society. [Link]
-
Liquid Phase Peptide Synthesis Protocols: Andersson, L., et al. (2000). Large-Scale Synthesis of Peptides. Biopolymers (Peptide Science). [Link]
-
Proline Pucker and Secondary Structure: Vitagliano, L., et al. (2001).[4] Preferred proline puckerings in cis and trans peptide groups.[3][4] Protein Science. [Link]
Sources
- 1. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing racemization during Boc-Cis-Hyp-OBzl coupling reactions
The following technical guide is structured as a specialized Support Center resource. It addresses the specific challenges of maintaining stereochemical integrity when coupling Boc-Cis-Hyp-OH (Boc-cis-4-hydroxy-L-proline) to form peptide bonds or esters (such as Boc-Cis-Hyp-OBzl ).
Topic: Minimizing Racemization and Epimerization in Boc-Cis-Hyp-OH Couplings Ticket ID: TECH-HYP-004 Status: Resolved / Guide Published Audience: Synthetic Chemists, Peptide Scientists
Executive Summary & Core Chemistry
The Challenge: Coupling reactions involving cis-4-hydroxyproline (Hyp) present a dual stereochemical risk. Unlike standard amino acids, Hyp has two chiral centers (
-
-Racemization (
): Conversion of L-Hyp to D-Hyp. This is the primary risk during carboxyl activation. -
-Inversion (
): Inversion of the 4-hydroxy group (e.g., cis to trans). This is rare in standard amide coupling but possible under specific esterification conditions (e.g., Mitsunobu) or if the OH is unprotected and participates in intramolecular attack.
The "Proline Anomaly": While Proline derivatives are generally considered resistant to oxazolone-mediated racemization (due to the lack of an amide proton), they are highly susceptible to direct enolization when activated, particularly in the presence of strong bases or specific additives like HOBt in DMF.
Mechanism of Failure (Why Racemization Occurs)
Understanding the mechanism is the only way to prevent it.
The Enolization Trap
When Boc-Cis-Hyp-OH is activated (e.g., by a carbodiimide), the acidity of the
-
Base-Catalyzed: Tertiary amines (DIEA, TEA) abstract the
-proton, forming a planar enolate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture. -
Additive-Induced (The HOBt Risk): Counter-intuitively, standard racemization suppressants like HOBt (1-hydroxybenzotriazole) can increase racemization in Pro/Hyp couplings when used in DMF.[1] This is believed to be due to the specific acidity and leaving-group ability of the OBt-ester in the unique conformational space of the pyrrolidine ring [1].
Figure 1: Mechanism of direct enolization leading to loss of chirality at the alpha-carbon.
Troubleshooting Guide (FAQ)
Q1: I am synthesizing Boc-Cis-Hyp-OBzl (Esterification). My product has low optical rotation. What went wrong?
Diagnosis: You likely used the DCC/DMAP method.
Root Cause: 4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst that, while efficient, drastically increases the acidity of the
-
Method A (Alkylation): Avoid activation of the amino acid entirely. React the cesium salt of Boc-Cis-Hyp-OH with Benzyl Bromide (BnBr). This proceeds via
and preserves chirality perfectly. -
Method B (Steglich Modification): If you must use carbodiimide, reduce DMAP to < 0.1 eq and keep the temperature at -20°C [2].
Q2: I am coupling Boc-Cis-Hyp-OH to an amine using DIC/HOBt in DMF, but I see epimers.
Diagnosis: The "Standard Protocol" failure. Root Cause: As noted in recent literature, HOBt in DMF can promote racemization for Pro/Hyp derivatives [1]. Solution:
-
Switch Solvent: Use DCM (Dichloromethane) instead of DMF. The non-polar environment suppresses ion-pair separation and enolization.
-
Switch Additive: Replace HOBt with Oxyma Pure . Oxyma/DIC is superior for maintaining stereochemistry in sensitive couplings [3].
Q3: Can I use HATU or HBTU to drive the reaction?
Diagnosis: High risk of base-mediated racemization.[2] Root Cause: Uronium/Aminium salts (HATU/HBTU) require a base (DIEA/NMM) to function. The base is the primary culprit for Hyp racemization. Solution:
-
If you must use HATU (due to steric bulk of the amine), use Collidine (TMP) as the base instead of DIEA. Collidine is sterically hindered and less likely to abstract the
-proton. -
Preferred: Use a base-free carbodiimide method (DIC/Oxyma).
Experimental Protocols
Protocol A: Base-Free Amide Coupling (Gold Standard)
Use this for coupling Boc-Cis-Hyp-OH to primary/secondary amines.
| Parameter | Specification | Reason |
| Reagent | DIC (Diisopropylcarbodiimide) | Forms soluble urea; neutral activation. |
| Additive | Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) | Superior suppression of racemization compared to HOBt [3].[2][3][4][5] |
| Solvent | DCM (or DCM/DMF 9:1 if solubility is poor) | Low polarity discourages enolization. |
| Temperature | 0°C for activation, then RT | Heat accelerates racemization exponentially. |
Step-by-Step:
-
Dissolve Boc-Cis-Hyp-OH (1.0 eq) and Oxyma Pure (1.0 eq) in minimal DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.0 eq) dropwise.[6] Stir for 5 minutes (Pre-activation).
-
Add the amine component (1.0 eq).[6]
-
Allow to warm to Room Temperature (RT) and stir until complete (monitor via TLC/HPLC).
Protocol B: Chirally Safe Esterification (Synthesis of Boc-Cis-Hyp-OBzl)
Use this to create the benzyl ester without touching the chiral center.
Method: Cesium Salt Alkylation
-
Dissolve Boc-Cis-Hyp-OH in MeOH/Water (9:1).
-
Titrate with Cesium Carbonate (
) solution to pH 7.0. -
Evaporate to dryness and dry under high vacuum (remove all water).
-
Suspend the resulting Cesium Salt in dry DMF.
-
Add Benzyl Bromide (1.05 eq).
-
Result: 100% retention of stereochemistry (reaction occurs at the oxygen, not the chiral carbon).
Decision Matrix
Use this workflow to select the correct coupling strategy based on your specific reactants.
Figure 2: Decision tree for selecting the optimal coupling conditions to preserve chirality.
References
-
Steinauer, R., et al. (1989). Racemization of Proline and Hydroxyproline Phenacyl Esters during Coupling Reactions.[1]Biochemical and Biophysical Research Communications . (Demonstrates HOBt/DMF risk for Pro/Hyp).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.Angewandte Chemie International Edition . (The standard for DMAP-catalyzed esterification and associated risks).
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.Chemistry – A European Journal . (Validates Oxyma as the superior suppressant).
-
BenchChem Technical Support. (2025). Preventing Racemization of Proline During Peptide Synthesis.[2][7] (General guidelines on base sensitivity).
Sources
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Preventing Diketopiperazine (DKP) Formation with Boc-Cis-Hyp-OBzl
Mechanistic Root Cause Analysis
The "Why": Structural Predisposition of cis-Hydroxyproline
The formation of diketopiperazines (DKP) is not merely a side reaction; it is a thermodynamically favored cyclization that competes with chain elongation. While proline derivatives are notoriously prone to this due to the secondary amine's conformational constraints, Boc-Cis-Hyp-OBzl presents a uniquely aggressive profile for DKP formation.
-
Conformational Locking: The cis-4-hydroxy substitution on the pyrrolidine ring forces the ring pucker into a specific envelope conformation. This geometry reduces the energy barrier for the peptide backbone to adopt the cis-amide rotamer (approx. 10-30% population in solution).
-
The Critical Moment: DKP formation occurs at the dipeptide stage . When the N-terminal Boc group is removed from the second amino acid (AA2), the free amine is spatially positioned to perform an intramolecular nucleophilic attack on the C-terminal benzyl ester (OBzl) of the Hyp residue.
-
Result: The dipeptide cyclizes into a 6-membered diketopiperazine ring and cleaves itself from the protecting group or resin, resulting in a deletion sequence (des-dipeptide) in the final product.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired coupling (Pathway A) and the fatal DKP cyclization (Pathway B).
Figure 1: The "Danger Zone" exists immediately after neutralization. If the next amino acid is not coupled instantly, the free amine attacks the ester, ejecting the DKP.
Troubleshooting Guides & FAQs
Scenario A: Solid Phase Peptide Synthesis (SPPS)
Q: I am seeing a massive drop in yield after adding the third amino acid. The resin weight did not increase as expected. What happened? A: You likely experienced "premature cleavage." The cis-Hyp residue facilitated DKP formation, which cleaved the dipeptide off the resin.
-
Diagnostic: Analyze the waste stream from your deprotection/wash steps. If you find cyclic dipeptides (mass = MW of AA1 + MW of Hyp - 18), DKP is the culprit.
-
Fix: Switch to Protocol 3.1 (In Situ Neutralization) . Do not perform a separate neutralization wash.[1]
Q: Can I use a standard Merrifield resin with Boc-Cis-Hyp? A: Avoid if possible. Benzyl ester linkages (like Merrifield) are good leaving groups for DKP.
-
Recommendation: Use PAM (Phenylacetamidomethyl) resin. The electron-withdrawing nature of the linker makes the ester bond more stable to nucleophilic attack (aminolysis) while remaining cleavable by HF. Alternatively, use 2-Chlorotrityl chloride (2-CTC) resin; its immense steric bulk physically blocks the formation of the DKP transition state.[2]
Scenario B: Solution Phase Synthesis
Q: During the synthesis of Boc-AA-Cis-Hyp-OBzl, my product is pure. But when I deprotect to add the next residue, I get two spots on TLC. A: One spot is your desired free amine; the other is the DKP byproduct.
-
Fix: In solution phase, you cannot easily use "in situ" neutralization with excess reagents as easily as SPPS.
-
Strategy:
-
Use HCl/Dioxane instead of TFA/DCM for deprotection (HCl salts are often more crystalline and stable).
-
Perform the subsequent coupling in a biphasic system (Schotten-Baumann conditions) or at -20°C to kinetically favor intermolecular coupling over intramolecular cyclization.
-
Strategic Protocols
The industry standard for preventing DKP in Boc chemistry is the Schnölzer & Kent In Situ Neutralization Protocol . This method eliminates the discrete neutralization step where the amine sits free and unreacted.
Protocol 3.1: In Situ Neutralization (Recommended)
Objective: Minimize the lifetime of the free amine (
Reagents:
-
Activator: HBTU or HATU (0.5 M in DMF)
-
Base: DIEA (pure)
-
Solvent: DMF (Do not use DCM for coupling; it promotes aggregation)
Step-by-Step:
-
Deprotection: Treat resin with 100% TFA (2 x 1 min flow washes). Note: Rapid flow is better than batch for Boc removal.
-
Flow Wash: Wash with DMF for 30 seconds. DO NOT add base yet. The amine must remain protonated (TFA salt) and stable.
-
Activation (Separate Vial):
-
Dissolve Boc-AA-OH (1.1 eq relative to resin sites).
-
Add HBTU (1.0 eq).
-
Add DIEA (2.5 eq). Crucial: This excess base neutralizes the resin-bound amine AND activates the incoming AA.
-
-
Coupling: Add the activated mixture immediately to the protonated resin.
Protocol 3.2: Resin Selection for cis-Hyp
If in situ neutralization is not feasible, the choice of resin is your passive defense.
| Resin Type | Linker Stability (vs. Aminolysis) | DKP Risk | Recommendation |
| Merrifield | Low | High | Avoid for C-terminal Pro/Hyp |
| PAM | Moderate (4-hydroxymethyl-phenylacetamidomethyl) | Medium | Standard for Boc, but requires Protocol 3.1 |
| 2-Chlorotrityl | High (Steric Bulk) | Low | Best for preventing DKP, but acid sensitive |
| BHA/MBHA | N/A (Forms Amide) | None | Use if C-terminal amide is acceptable |
Comparative Data & Logic
Solvent Effects on DKP Formation
Solvent choice influences the rate of cyclization. Polar aprotic solvents like DMF accelerate the reaction compared to non-polar solvents, but they are necessary for peptide solubility.
Experimental Comparison (Rate of DKP Formation):
-
DMF + Base: Fast cyclization (High Risk)
-
DCM + Base: Slower cyclization (Moderate Risk)
-
Dioxane: Slowest (Low Risk, but poor solubility for peptides)
Operational Insight: While DCM slows DKP, it causes peptide aggregation. Therefore, we use DMF but rely on kinetic shielding (Protocol 3.1) rather than solvent effects to solve the problem.
Workflow Visualization: Standard vs. Optimized
Figure 2: The standard protocol exposes the free amine during wash steps (S4), allowing time for DKP formation. The optimized protocol combines neutralization and coupling (O3).
References
-
Gisin, B. F., & Merrifield, R. B. (1972).[8] Carboxyl-catalyzed intramolecular aminolysis.[7][9][10] A side reaction in solid-phase peptide synthesis.[1][7][9][11][12][13][14][15][16][17] Journal of the American Chemical Society, 94(9), 3102–3106. [Link]
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193. [Link]
-
Steinauer, R., et al. (1989). Prevention of diketopiperazine formation in peptide synthesis.[1][13][18][19] Biochemical and Biophysical Research Communications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 17. chempep.com [chempep.com]
- 18. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
Validation & Comparative
Comparative Characterization Guide: 1H NMR Purity Analysis of Boc-Cis-Hyp-OBzl
Topic: 1H NMR characterization data for Boc-Cis-Hyp-OBzl purity analysis Content Type: Publish Comparison Guides Author Persona: Senior Application Scientist
Executive Summary
In the synthesis of collagen mimetics and complex peptidomimetics, Boc-Cis-Hyp-OBzl (N-tert-Butoxycarbonyl-cis-4-hydroxy-L-proline benzyl ester) is a critical building block. However, its characterization presents a unique "analytical trap" for the uninitiated: rotameric conformational isomerism .
Unlike rigid aromatic small molecules, Boc-proline derivatives exist as a mixture of cis and trans carbamate rotamers on the NMR timescale at room temperature. This phenomenon frequently leads to false negatives in purity assessments, where split peaks are misinterpreted as impurities. Furthermore, distinguishing the target cis-4-hydroxy isomer from the thermodynamically stable trans-4-hydroxy isomer (natural L-Hyp derivative) requires precise inspection of coupling constants (
This guide provides a definitive technical comparison of Boc-Cis-Hyp-OBzl against its critical impurities, establishing a self-validating protocol for purity analysis.
Part 1: The Analytical Challenge
Rotameric Complexity
The tert-butoxycarbonyl (Boc) group attached to the secondary amine of the proline ring creates a steric barrier to rotation around the N-C(O) bond.
-
Observation: In CDCl
at 25°C, most proton signals appear as two distinct sets of peaks (typically a 60:40 to 70:30 ratio). -
Risk: Inexperienced analysts often integrate these separately, calculating a purity of ~60% rather than >99%.
-
Solution: Variable Temperature (VT) NMR or solvent switching (DMSO-
at 80°C) to coalesce signals.
Stereochemical Validation (Cis vs. Trans)
The primary synthetic impurity is often the trans isomer (Boc-Trans-Hyp-OBzl), resulting from incomplete Mitsunobu inversion or epimerization.
-
Target (Cis): The -OH group at C4 is on the same face as the -COOBzl group (syn).
-
Impurity (Trans): The -OH group is on the opposite face (anti).
Part 2: Comparative Analysis (Target vs. Alternatives)
The following data compares the target molecule against its most common structural analog (the Trans isomer) and the method performance against HPLC.
Table 1: Diagnostic 1H NMR Chemical Shift Comparison (CDCl , 400 MHz)
Note: Data represents the major rotamer for clarity. Shifts are in ppm (
| Proton Assignment | Target: Boc-Cis-Hyp-OBzl | Alternative: Boc-Trans-Hyp-OBzl | Differentiation Logic |
| H- | 4.35 – 4.45 (m) | 4.48 – 4.55 (m) | The cis isomer H- |
| H- | 4.25 – 4.35 (dd) | 4.40 – 4.50 (t/dd) | The coupling pattern ( |
| H- | 2.05 – 2.40 (m, distinct) | 2.10 – 2.30 (m, overlap) | The cis isomer exhibits greater magnetic non-equivalence between |
| Boc Group | 1.40 / 1.45 (split s) | 1.41 / 1.46 (split s) | Non-diagnostic. Both isomers show identical rotameric splitting. |
| Benzyl (OBzl) | 5.15 (s/d) & 7.35 (m) | 5.18 (s) & 7.35 (m) | Non-diagnostic. |
Table 2: Method Performance Matrix
| Feature | 1H NMR Spectroscopy | HPLC (Reverse Phase) | LC-MS |
| Stereochemical ID | Superior. Can distinguish cis/trans via coupling constants ( | Moderate. Requires chiral columns or specific method development to separate diastereomers. | Poor. Isomers have identical Mass/Charge (m/z). |
| Quantitation | Good (>95%). Limited by baseline noise and rotamer overlap. | Excellent (>99.5%). Best for final purity % calculation. | Qualitative. Ionization variance prevents accurate quantitation. |
| Throughput | Low (10-15 min/sample). | High (Automated sequences). | High. |
| Self-Validation | High. Integral ratios (e.g., Boc 9H vs Aromatic 5H) confirm structure internally. | Low. Requires external reference standards for retention time confirmation. | Moderate. Confirms MW but not purity. |
Part 3: Detailed Characterization Data (Self-Validating)
To confirm the identity of Boc-Cis-Hyp-OBzl , the following integration ratios must be met. Deviations indicate incomplete protection or hydrolysis.
Solvent: CDCl
| Chemical Shift ( | Mult.[1][2][3][4][6][7][8] | Integ. | Assignment | Notes (Rotameric Behavior) |
| 7.30 – 7.40 | m | 5H | Ar-H (Benzyl) | Stable anchor. Use as reference for integration (set to 5.00). |
| 5.05 – 5.25 | m/dd | 2H | O-CH | Appears as complex multiplet or two doublets due to rotamers + diastereotopic protons. |
| 4.38 – 4.46 | m | 1H | H- | Diagnostic for cis configuration. |
| 4.20 – 4.35 | dd | 1H | H- | Often overlaps with H- |
| 3.45 – 3.70 | m | 2H | H- | Broad multiplet. |
| 2.25 – 2.45 | m | 1H | H- | Deshielded |
| 2.00 – 2.15 | m | 1H | H- | Shielded |
| 1.35 / 1.44 | s | 9H | Boc (-C(CH | Split Peak. Two singlets appearing in ~2:1 ratio. Do not integrate as impurity. |
Part 4: Experimental Protocols
Protocol A: Standard Purity Assessment (CDCl )
Use for quick purity checks when rotamers are understood.
-
Sample Prep: Dissolve 5–10 mg of Boc-Cis-Hyp-OBzl in 0.6 mL CDCl
. -
Acquisition: Standard 1H parameter set (16 scans, D1 = 1.0 sec).
-
Processing:
-
Phase correct manually.
-
Crucial Step: Integrate the Boc region (1.3–1.5 ppm) as a single range encompassing both rotamer peaks.
-
Validate: Ratio of Total Boc (9H) to Aromatic (5H) must be
.
-
Protocol B: Rotamer Coalescence (High-Temp DMSO)
Use for publication-quality spectra or strict regulatory filing to eliminate peak splitting.
-
Sample Prep: Dissolve 5–10 mg in 0.6 mL DMSO-
. -
Setup: Equilibrate probe temperature to 353 K (80°C) .
-
Acquisition: Allow 5 minutes for thermal equilibrium before shimming.
-
Result: Rotameric exchange becomes fast on the NMR timescale. Split peaks (Boc, Benzyl CH2) will coalesce into sharp singlets/doublets, simplifying interpretation.
Part 5: Workflow Visualization
The following diagram outlines the logical decision tree for analyzing the purity of the crude product.
Figure 1: Decision logic for distinguishing benign rotamers from actual impurities in Boc-Proline derivatives.
References
-
Stereochemical Assignment of Hydroxyproline: Blanco-Canosa, J. B., et al. "Solid-Phase Synthesis of cis-4-Hydroxy-L-Proline Peptides." Journal of Organic Chemistry. [Link]
-
Rotameric Behavior in NMR: Sarkar, S. K., et al. "Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR." Proceedings of the National Academy of Sciences. [Link]
-
NMR Solvent Impurity Standards: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. [Link]
Sources
- 1. Cis-trans isomerization of peptoid residues in the collagen triple-helix | NSF Public Access Repository [par.nsf.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. raineslab.com [raineslab.com]
- 8. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Boc/Bzl vs. Fmoc/tBu Strategy for the Synthesis of Hydroxyproline-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that dictates the path to the target peptide. This choice becomes even more crucial when synthesizing peptides containing non-standard amino acids like hydroxyproline (Hyp), a key component of collagen and other biologically active peptides. This guide provides an in-depth, objective comparison of the Boc/Bzl and Fmoc/tBu strategies for the synthesis of hydroxyproline-containing peptides, grounded in chemical principles and supported by experimental insights, to empower researchers in making informed decisions for their synthetic endeavors.
The Core Chemistries: A Tale of Two Orthogonalities
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which govern the selective removal of the temporary α-amino protecting group while the "permanent" side-chain protecting groups remain intact.
The Boc/Bzl Strategy: This classic approach, which laid the foundation for modern SPPS, employs the acid-labile Boc group for temporary α-amino protection.[1] Repetitive deprotection is achieved using a moderate acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups, including the benzyl (Bzl) ether for the hydroxyl group of hydroxyproline, are more acid-stable and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage from the resin.[2][3] This graduated acid lability, rather than true orthogonality, is the hallmark of the Boc/Bzl strategy.[4]
The Fmoc/tBu Strategy: Developed as a milder alternative, the Fmoc/tBu strategy utilizes the base-labile Fmoc group for α-amino protection.[5] This group is readily cleaved by a secondary amine, most commonly piperidine.[6] Side-chain protecting groups, such as the tert-butyl (tBu) ether for hydroxyproline's hydroxyl group, are acid-labile and are removed simultaneously with cleavage from the resin using TFA.[7][8] This represents a truly orthogonal system, as the two classes of protecting groups are removed under distinct chemical conditions.[9]
Head-to-Head Comparison for Hydroxyproline Peptides
The unique structural features of hydroxyproline introduce specific challenges and considerations that can favor one strategy over the other.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| α-Amino Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Hyp Side-Chain Protection | Bzl (Benzyl) ether | tBu (tert-Butyl) ether |
| α-Amino Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[2] | Base (e.g., 20% Piperidine in DMF)[6] |
| Final Cleavage & Side-Chain Deprotection | Strong Acid (e.g., Anhydrous HF)[3] | Strong Acid (e.g., 95% TFA)[7] |
| Orthogonality | Graduated Acid Lability[4] | True Orthogonality[9] |
Key Advantages of the Boc/Bzl Strategy for Hydroxyproline Peptides
Reduced Risk of Diketopiperazine Formation
Diketopiperazine (DKP) formation is a significant side reaction, especially when proline or hydroxyproline is the second amino acid in the sequence (penultimate residue).[10][11] This intramolecular cyclization leads to the cleavage of the dipeptide from the resin, resulting in yield loss and the generation of truncated sequences.[10] In the Boc/Bzl strategy, the N-terminal amine is protonated after TFA deprotection, rendering it less nucleophilic and thus less prone to initiating DKP formation.[12] While not entirely eliminated, the incidence is generally lower compared to the Fmoc/tBu strategy where the free amine generated after piperidine treatment is highly reactive.[4]
Potential for Higher Purity in Aggregation-Prone Sequences
For hydrophobic or long peptide sequences prone to aggregation, the Boc/Bzl strategy can offer an advantage. The repeated acidic deprotection steps help to disrupt intermolecular hydrogen bonding between peptide chains, improving solvation and reagent accessibility.[] This can lead to more complete coupling and deprotection reactions, ultimately resulting in a higher purity crude product.
Key Advantages of the Fmoc/tBu Strategy for Hydroxyproline Peptides
Milder Overall Reaction Conditions
The Fmoc/tBu strategy is renowned for its milder overall reaction conditions.[6] The avoidance of the highly corrosive and hazardous anhydrous HF for final cleavage is a significant practical advantage, eliminating the need for specialized and expensive equipment.[3] This makes the Fmoc/tBu approach more accessible and generally safer for routine laboratory use.
True Orthogonality and Compatibility with Sensitive Moieties
The true orthogonality of the Fmoc/tBu strategy allows for the synthesis of peptides with a wider range of post-translational modifications and sensitive functionalities that would not withstand the harsh HF cleavage of the Boc/Bzl method.[9] The tert-butyl ether protecting the hydroxyproline side chain is highly stable to the basic conditions of Fmoc deprotection, ensuring its integrity throughout the synthesis.[7]
Ease of Automation and Monitoring
The Fmoc group possesses a strong UV absorbance, which allows for real-time monitoring of the deprotection step, facilitating process optimization and automation.[5] This feature, combined with the milder chemistry, has made the Fmoc/tBu strategy the dominant choice for modern automated peptide synthesizers.
Potential Side Reactions Specific to Hydroxyproline Synthesis
Boc/Bzl Strategy:
-
O-Sulfation of Hyp(Bzl) during HF Cleavage: The strong acidic environment of liquid HF can potentially lead to the sulfation of the benzyl ether protecting group on the hydroxyproline side chain, especially if sulfur-containing scavengers are used. While not extensively documented as a major side reaction for Hyp(Bzl), the general reactivity of benzyl ethers in strong acid suggests this as a theoretical risk. Careful selection of scavengers is crucial.
-
Incomplete Deprotection of Hyp(Bzl): The benzyl ether is a very stable protecting group and requires harsh conditions for complete removal. Incomplete deprotection during HF cleavage can lead to the final peptide containing a benzylated hydroxyproline residue.
-
Racemization of Hydroxyproline: While racemization can occur in both strategies, studies have shown that the use of certain coupling reagents, particularly carbodiimides in the presence of HOBt, can lead to significant racemization of hydroxyproline residues in the context of Boc-amino acids.[14]
Fmoc/tBu Strategy:
-
Diketopiperazine Formation: As previously mentioned, the basic conditions of Fmoc deprotection make sequences with hydroxyproline at the second position highly susceptible to DKP formation.[10][11] Strategies to mitigate this include the use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin) or the coupling of pre-formed dipeptides.[10]
-
Dehydration of Hyp(tBu): While the tert-butyl ether is generally stable to piperidine, prolonged exposure or the use of stronger bases for deprotection could theoretically lead to β-elimination, resulting in the formation of a dehydro-amino acid. However, the stability of tBu ethers under standard Fmoc deprotection conditions is generally considered robust.[7]
Experimental Workflows
The following diagrams illustrate the core cyclical processes for both the Boc/Bzl and Fmoc/tBu strategies in solid-phase peptide synthesis.
Caption: High-level workflow of Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).
Caption: High-level workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
Boc-SPPS Cycle for Hydroxyproline Incorporation
Materials:
-
Boc-Hyp(Bzl)-OH
-
Peptide-resin with a free N-terminal amine
-
Deprotection solution: 50% TFA in Dichloromethane (DCM)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)
Protocol:
-
Boc Deprotection: Swell the peptide-resin in DCM. Treat with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 x 2 minutes. Wash with DCM (5x).
-
Coupling: Pre-activate Boc-Hyp(Bzl)-OH (3-4 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the reaction completion using a suitable test for secondary amines (e.g., Chloranil test).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Fmoc-SPPS Cycle for Hydroxyproline Incorporation
Materials:
-
Fmoc-Hyp(tBu)-OH
-
Peptide-resin with a free N-terminal amine
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Solvents: DMF, DCM
Protocol:
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling: Pre-activate Fmoc-Hyp(tBu)-OH (3-4 eq.) with a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor reaction completion with a Kaiser test (will be negative for the secondary amine of hydroxyproline after coupling).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Conclusion: Making the Right Choice
The decision between the Boc/Bzl and Fmoc/tBu strategies for synthesizing hydroxyproline-containing peptides is not a one-size-fits-all scenario.
The Boc/Bzl strategy , while requiring more hazardous reagents and specialized equipment, remains a powerful option, particularly for sequences prone to diketopiperazine formation and aggregation. Its ability to mitigate these challenging side reactions can lead to higher purity crude products for difficult sequences.
The Fmoc/tBu strategy , on the other hand, has become the workhorse of modern peptide synthesis due to its milder conditions, true orthogonality, and amenability to automation. For routine synthesis of hydroxyproline-containing peptides, especially those incorporating other sensitive functionalities, the Fmoc/tBu approach is often the more practical and efficient choice.
Ultimately, the optimal strategy depends on the specific characteristics of the target peptide, the available laboratory infrastructure, and the synthetic challenges anticipated. A thorough understanding of the underlying chemistry and potential pitfalls of each approach, as outlined in this guide, is paramount for the successful synthesis of high-quality hydroxyproline-containing peptides for research and drug development.
References
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
PubMed. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Retrieved from [Link]
-
PMC. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]
-
PMC. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis and racemization of proline and hydroxyprolines, adapted.... Retrieved from [Link]
-
ResearchGate. (n.d.). Fmoc decomposition pathways. An example is shown for the SPP molecule. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Humana Press. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Retrieved from [Link]
-
Sílice (CSIC). (n.d.). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides. Retrieved from [Link]
-
PMC. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
ResearchGate. (2025, August 9). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Retrieved from [Link]
- Houben-Weyl. (n.d.). 2 Protection of Functional Groups. In Methods of Organic Chemistry.
-
PMC. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. renyi.hu [renyi.hu]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 14. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Executive Summary: Immediate Disposal Classification
The following guide details the proper disposal, handling, and safety procedures for Boc-Cis-Hyp-OBzl (N-tert-Butoxycarbonyl-cis-4-hydroxy-L-proline benzyl ester). This protocol is designed for researchers and laboratory managers to ensure compliance with Environmental Health & Safety (EHS) standards and RCRA (Resource Conservation and Recovery Act) regulations.[1]
-
Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents like DCM).[1]
-
RCRA Status: Not P-listed or U-listed acute hazardous waste, but must be managed as regulated chemical waste.[1][3]
-
Primary Hazard: Irritant (Skin/Eye/Respiratory).[1] Combustible solid.
-
Disposal Method: High-temperature incineration via a licensed waste management contractor.[1][3] DO NOT dispose of down the drain or in municipal trash.[1][4]
Chemical Profile & Hazard Identification
Understanding the chemical nature of the substance is the first step in safe disposal.[1]
| Property | Description |
| Chemical Name | N-tert-Butoxycarbonyl-cis-4-hydroxy-L-proline benzyl ester |
| Abbreviation | Boc-Cis-Hyp-OBzl |
| Functional Groups | Carbamate (Boc), Benzyl Ester (OBzl), Secondary Alcohol (Hyp) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMF); poorly soluble in water.[1][3] |
| GHS Classification | Warning H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation). |
| Stability | Stable under normal conditions.[1] Hygroscopic. Avoid strong acids (removes Boc group) and strong bases (hydrolyzes ester).[1] |
Expert Insight: While the compound itself is stable, the "Boc" group is acid-labile, releasing isobutylene gas and CO₂ upon contact with strong acids (e.g., TFA, HCl). Never dispose of this solid in a waste container containing concentrated acidic waste to prevent pressure buildup.[1]
Waste Segregation & Decision Logic
Proper segregation prevents dangerous chemical reactions in waste drums.[1] Use the following logic to determine the correct waste stream.
Figure 1: Decision tree for segregating Boc-Cis-Hyp-OBzl waste based on physical state and solvent composition.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Solid Waste (Expired or Excess Powder)
Objective: Safe containment of solid chemical for incineration.[1]
-
PPE Required: Nitrile gloves, safety goggles, lab coat, N95 dust mask (if handling large quantities outside a hood).
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar labeled "Hazardous Waste - Solid Organic."[1][3]
-
Transfer:
-
Labeling:
-
Storage: Cap tightly. Store in the satellite accumulation area (SAA) until pickup.[1]
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Rinsate)
Objective: Segregation based on solvent compatibility.
-
Identify Solvent:
-
If DCM (Dichloromethane) was used: Dispose in Halogenated Waste stream.[1]
-
If DMF, Methanol, Ethyl Acetate were used: Dispose in Non-Halogenated Waste stream.
-
-
Neutralization (If applicable):
-
Transfer:
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty original bottle three times with a compatible solvent (e.g., acetone or ethanol).[1]
-
Dispose of Rinsate: Pour the rinsate into the Non-Halogenated Organic Waste container.
-
Deface Label: Cross out the chemical name and hazard warnings on the bottle.[1]
-
Discard: Place the clean, dry bottle in the glass recycling or trash, depending on institutional policy.
Spill Management Protocol
In the event of a spill, rapid containment prevents exposure and contamination.
Figure 2: Operational workflow for managing minor vs. major spills of Boc-Cis-Hyp-OBzl.
Cleanup Kit Requirements:
-
Absorbent: Vermiculite, sand, or commercial spill pads.
-
Neutralizer: Not required (compound is neutral), but soapy water is effective for surface cleaning.
-
Tools: Plastic scoop/dustpan (spark-proof preferred).
Regulatory & Compliance Data
| Regulation | Classification | Code/Note |
| US EPA (RCRA) | Hazardous Waste | Not P/U listed.[1][3] Characteristic: Ignitable (if in solvent) or Toxic (based on TCLP if applicable, though rare for this specific compound).[1] Dispose as "Non-regulated chemical waste" if pure, but most institutions default to Hazardous Organic Waste .[1] |
| DOT (Transport) | Not Regulated | Generally not regulated as dangerous goods for ground transport unless in solution with flammable solvents.[1] |
| TSCA | Listed/Exempt | Often used for R&D purposes (TSCA R&D Exemption applies).[1] |
References
-
Sigma-Aldrich. (n.d.).[3] Safety Data Sheet: N-Boc-cis-4-hydroxy-L-proline. Retrieved from [1][3]
-
Thermo Fisher Scientific. (n.d.).[1] Handling and Disposal of Peptide Synthesis Reagents. Retrieved from [3]
-
Princeton University EHS. (2023). Laboratory Waste Disposal Guide. Retrieved from [3]
-
PubChem. (n.d.).[1] Compound Summary: N-(tert-Butoxycarbonyl)-4-hydroxyproline esters.[1][3] Retrieved from [3]
(Note: Always consult the specific SDS provided by your chemical supplier (e.g., Bachem, Novabiochem, Sigma) as impurities or specific crystalline forms may alter safety data slightly.)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
